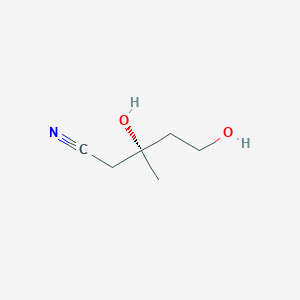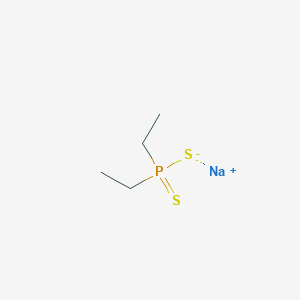![molecular formula C₃₁H₄₁N₅O₄S·HCl B1144625 N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride CAS No. 1383570-51-1](/img/new.no-structure.jpg)
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride is a synthetic compound known for its role as a pharmacokinetic enhancer. It is primarily used in combination with other antiretroviral drugs to improve their efficacy by inhibiting enzymes that metabolize these drugs, thereby increasing their concentration in the bloodstream.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving isopropylamine and a suitable thioamide precursor under acidic conditions.
Introduction of the Dioxo Group: The dioxo group is introduced via an oxidation reaction, typically using reagents like potassium permanganate or chromium trioxide.
Attachment of the Methylaza Group: This step involves the alkylation of the intermediate compound with a methylating agent such as methyl iodide.
Final Coupling: The final product is obtained by coupling the intermediate with cobicistat under controlled conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches.
Continuous Flow Chemistry: For certain steps, continuous flow reactors may be employed to enhance efficiency and control.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
Scientific Research Applications
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and drug metabolism.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Primarily used in combination therapies for HIV treatment to enhance the efficacy of other antiretroviral drugs.
Industry: Employed in the development of new pharmacokinetic enhancers and drug formulations.
Mechanism of Action
The compound exerts its effects by inhibiting cytochrome P450 3A (CYP3A) enzymes, which are responsible for the metabolism of many drugs. By inhibiting these enzymes, the compound increases the concentration of co-administered drugs in the bloodstream, enhancing their therapeutic effects. The molecular targets include the active sites of CYP3A enzymes, where the compound binds and prevents the metabolism of other drugs.
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another pharmacokinetic enhancer used in HIV therapy.
Boceprevir: Used in the treatment of hepatitis C, also inhibits CYP3A enzymes.
Telaprevir: Similar to boceprevir, used for hepatitis C treatment.
Uniqueness
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride is unique due to its specific structure, which provides a high degree of selectivity and potency in inhibiting CYP3A enzymes. This selectivity reduces the likelihood of off-target effects and enhances the safety profile of the compound when used in combination therapies.
This detailed overview provides a comprehensive understanding of N-[Des-(2-Isopropyl-thiazol-4-yl)-13-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1383570-51-1 |
|---|---|
Molecular Formula |
C₃₁H₄₁N₅O₄S·HCl |
Molecular Weight |
616.21 |
Synonyms |
N-[(1R,4R)-4-[[(2S)-2-Amino-4-(4-morpholinyl)-1-oxobutyl]amino]-5-phenyl-1-(phenylmethyl)pentyl]-Carbamic Acid 5-Thiazolylmethyl Ester Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

